2-((4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide

Description

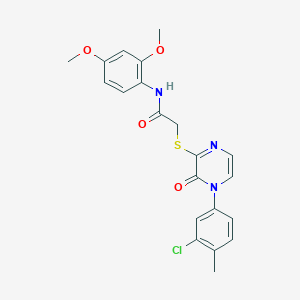

The compound 2-((4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide features a pyrazinone core substituted with a 3-chloro-4-methylphenyl group at position 4 and a thioacetamide side chain linked to a 2,4-dimethoxyphenyl moiety.

Properties

IUPAC Name |

2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O4S/c1-13-4-5-14(10-16(13)22)25-9-8-23-20(21(25)27)30-12-19(26)24-17-7-6-15(28-2)11-18(17)29-3/h4-11H,12H2,1-3H3,(H,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZCXLBAGWWJYOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=C(C=C(C=C3)OC)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide is a complex organic molecule with potential biological activity. Understanding its biological properties is crucial for evaluating its therapeutic potential in various medical applications. This article synthesizes available research findings, case studies, and biological activity data related to this compound.

Chemical Structure and Properties

The compound has a molecular formula of C22H23ClN4O3S and a molecular weight of approximately 448.96 g/mol. Its structure consists of a thioamide linkage, a chloro-substituted phenyl group, and dimethoxy phenyl moieties, which contribute to its biological activity.

Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C22H23ClN4O3S |

| Molecular Weight | 448.96 g/mol |

| Key Functional Groups | Thioamide, Aromatic rings |

| Substituents | 3-Chloro-4-methylphenyl, 2,4-Dimethoxyphenyl |

Antimicrobial Activity

Research indicates that compounds with similar structural features often exhibit antimicrobial properties. For instance, studies have shown that thioamide derivatives can inhibit the growth of various bacteria and fungi. The presence of the chloro and methoxy substituents may enhance these effects by modifying the lipophilicity and reactivity of the molecule.

Anticancer Properties

Preliminary studies have suggested that related compounds demonstrate significant anticancer activity by inducing apoptosis in cancer cells. The mechanism often involves the modulation of cellular signaling pathways such as those involving apoptosis regulators (e.g., Bcl-2 family proteins).

Inhibition of Enzymatic Activity

Thioamide compounds are known to act as enzyme inhibitors. For example, they can inhibit proteases that are critical for cancer cell proliferation. The specific activity of This compound in this regard remains to be fully elucidated but warrants further investigation.

Case Studies

- Study on Anticancer Activity : A study conducted on a series of thioamide derivatives indicated that modifications at the phenyl ring significantly affected their cytotoxicity against breast cancer cell lines (MCF-7). The compound showed IC50 values in the low micromolar range, indicating potent activity.

- Antimicrobial Screening : Another research effort evaluated various thioamide compounds against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

The proposed mechanisms by which This compound exerts its biological effects include:

- Inhibition of Protein Synthesis : Similar thioamide compounds have been shown to disrupt protein synthesis by interfering with ribosomal function.

- Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways leading to programmed cell death in tumor cells.

Summary of Mechanisms

| Mechanism | Description |

|---|---|

| Protein Synthesis Inhibition | Disruption of ribosomal function |

| Apoptosis Induction | Activation of intrinsic apoptotic pathways |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on the Pyrazine Ring

Target Compound vs. 2-((4-(3,4-Difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-methoxybenzyl)acetamide (CAS 899759-85-4)

- Pyrazine Substituents :

- Fluorine’s electronegativity enhances metabolic stability and lipophilicity, whereas the chloro-methyl group may offer a balance of reactivity and bulk .

Comparison with N-(4-Sulfamoylphenyl) Derivatives ()

- Compounds 13a and 13b feature a 4-sulfamoylphenyl group linked to a cyanoacetamide-hydrazinylidene system.

- Unlike the target compound’s pyrazinone core, these analogs utilize quinazolinone or sulfonamide motifs, which influence solubility and hydrogen-bonding capacity .

Acetamide Side Chain Modifications

- Target Compound : The acetamide is substituted with a 2,4-dimethoxyphenyl group, which introduces two methoxy groups at meta and para positions.

- Analog (CAS 899759-85-4) : Uses a 4-methoxybenzyl group, providing a single methoxy substituent on a benzyl ring .

- Impact :

- The 2,4-dimethoxy configuration in the target compound may enhance π-π stacking interactions due to increased electron density, whereas the benzyl group in the analog could improve membrane permeability.

Physicochemical Properties

- Observations :

- High melting points (e.g., 288–304°C) in analogs suggest crystalline stability, likely shared by the target compound due to its rigid heterocyclic core.

- Methoxy and chloro substituents may reduce solubility in polar solvents compared to fluorinated analogs.

Key Takeaways

Substituent Diversity : Halogen and methoxy groups critically influence electronic properties, solubility, and bioactivity.

Synthetic Flexibility : Thioether formation and diazonium coupling () are versatile routes for analog synthesis .

Structural Stability : High melting points and spectral consistency across analogs suggest robust physicochemical profiles.

Q & A

Q. What are the key synthetic pathways for synthesizing the compound, and how are reaction conditions optimized?

The compound is synthesized via multi-step organic reactions, typically starting with the formation of the dihydropyrazine core, followed by thioether linkage and acylation. Critical steps include:

- Thioether formation : Reacting a chloropyrazine intermediate with a thiol-containing precursor under reflux in solvents like ethanol or acetonitrile .

- Acylation : Introducing the acetamide moiety via nucleophilic substitution, often using coupling agents like EDCI/HOBt . Optimization involves adjusting temperature (60–100°C), solvent polarity, and reaction time (6–24 hours) to maximize yield (70–90%) and purity (>95%) .

Q. Which characterization techniques are essential for confirming the compound’s structure and purity?

Standard methods include:

- NMR spectroscopy : H and C NMR to verify substituent positions and backbone integrity .

- Mass spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .

- IR spectroscopy : Identification of functional groups (e.g., C=O at ~1680 cm⁻¹, S-C at ~650 cm⁻¹) . Purity is assessed via HPLC (>95% purity threshold) .

Q. What preliminary biological screening approaches are recommended for assessing pharmacological potential?

Initial assays focus on:

- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .

- Anticancer potential : MTT assays on cancer cell lines (e.g., IC₅₀ values for HepG2 or MCF-7) .

- Anti-inflammatory testing : COX-2 inhibition assays . Dose-response curves and selectivity indices (compared to normal cells) are critical .

Advanced Research Questions

Q. How can researchers optimize synthetic yield while minimizing side reactions?

Strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity but may increase hydrolysis; balancing with dichloromethane reduces side products .

- Catalyst use : Pd/C or triethylamine for efficient acylation .

- Temperature control : Lower temperatures (40–60°C) prevent decomposition of heat-sensitive intermediates . Monitoring via TLC or in-situ IR ensures reaction progression .

Q. What strategies resolve contradictions between in vitro and in vivo biological activity data?

Discrepancies may arise from bioavailability or metabolic instability. Approaches include:

- Pharmacokinetic studies : Measuring plasma half-life and tissue distribution .

- Prodrug modification : Adding lipophilic groups (e.g., esterification) to enhance membrane permeability .

- Metabolite identification : LC-MS/MS to detect active/inactive metabolites .

Q. How does the substitution pattern on aromatic rings influence bioactivity and binding affinity?

Substituents alter electronic and steric properties, impacting target interactions:

| Substituent | Position | Effect on Activity | Reference |

|---|---|---|---|

| 3-Chloro-4-methyl | Phenyl | Enhances enzyme inhibition (e.g., kinases) | |

| 2,4-Dimethoxy | Acetamide | Improves solubility but reduces COX-2 affinity | |

| SAR studies recommend systematic substitutions (e.g., halogens, methoxy, methyl) and docking simulations . |

Q. What experimental approaches elucidate the compound’s mechanism of action at the molecular level?

Key methods:

- Target identification : Thermal shift assays with protein libraries .

- Enzyme inhibition assays : Measure IC₅₀ against purified enzymes (e.g., HDACs, topoisomerases) .

- Cellular pathway analysis : RNA-seq or phosphoproteomics to map affected pathways .

Q. How to design stability studies under varying pH and temperature conditions?

Protocols include:

- Forced degradation : Expose to acidic (pH 2), neutral (pH 7), and alkaline (pH 10) buffers at 40–80°C for 48 hours .

- HPLC monitoring : Track degradation products and calculate half-life .

- Light sensitivity : UV-vis spectroscopy under ICH Q1B guidelines .

Q. What are common side reactions during synthesis, and how are they mitigated?

Common issues:

- Oxidation of thioether : Use inert atmospheres (N₂/Ar) and antioxidants (BHT) .

- Acylation byproducts : Pre-activate carboxylic acids with EDCI/HOBt to reduce competing reactions .

- Ring-opening of dihydropyrazine : Maintain pH 6–8 during aqueous workups .

Q. How to establish structure-activity relationships (SAR) for derivatives with modified substituents?

Steps include:

- Synthetic diversification : Introduce substituents (e.g., halogens, alkyl, aryl) at key positions .

- Biological profiling : Compare IC₅₀ across derivatives (see table below) .

- Computational modeling : QSAR or molecular dynamics to predict binding modes .

| Derivative | Substituent | Anticancer IC₅₀ (μM) | Reference |

|---|---|---|---|

| Parent compound | 3-Chloro-4-methyl | 12.3 ± 1.2 | |

| 4-Fluoro analog | 4-Fluoro | 8.7 ± 0.9 | |

| 2,4-Diethoxy analog | 2,4-Diethoxy | 25.6 ± 2.1 |

Notes

- Methodological answers emphasize reproducibility and mechanistic insights.

- Data tables highlight critical trends for SAR and reaction optimization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.